REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([OH:10])[CH:8]=2)[CH:3]=[N:2]1.C(=O)([O-])[O-].[K+].[K+].[CH2:17](I)[CH:18]=[CH2:19]>CC(C)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>[CH2:19]([O:10][C:7]1[CH:8]=[C:9]2[C:4]([CH:3]=[N:2][NH:1]2)=[CH:5][CH:6]=1)[CH:18]=[CH2:17] |f:1.2.3,6.7.8|
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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N1N=CC2=CC=C(C=C12)O
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Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
14.63 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)I
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
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C(C=C)I
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Name
|
cesium carbonate
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred for 18 h at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the mixture was stirred for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
|
filtration
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Type
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ADDITION
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Details
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Water (200 mL) was added to the filtrate
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated to a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (silica, 20% to 50% EtOAc/hexane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=C2C=NNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |